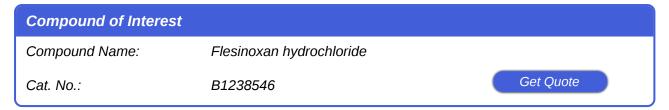


Flesinoxan Hydrochloride: A Technical Guide to its Discovery and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Flesinoxan hydrochloride is a potent and selective serotonin 5-HT1A receptor agonist that has been investigated for its potential therapeutic applications in anxiety and depression. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Flesinoxan. It details two primary synthetic routes to the molecule, outlines key experimental protocols for its biological evaluation, and presents its pharmacological data in a structured format. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of neuroscience.

Discovery and Development

Flesinoxan (formerly DU-29373) was originally developed as a potential antihypertensive agent. However, subsequent research revealed its potent and selective agonist activity at the 5-HT1A receptor, leading to its investigation as an anxiolytic and antidepressant. Animal studies demonstrated its efficacy in models of anxiety and depression.[1] Clinical trials in humans have explored its effects on panic disorder and treatment-resistant depression.[2][3] While showing some promise, its development was ultimately discontinued due to management decisions.



Chemical Synthesis of Flesinoxan Hydrochloride

Two primary synthetic routes for **Flesinoxan hydrochloride** have been reported in the literature.

Synthesis Route 1: Starting from Monobenzyl Ether of Catechol

This multi-step synthesis begins with the monobenzyl ether of catechol and involves the resolution of a racemic intermediate.[4]

Key Steps:

- Chlorination: Treatment of monobenzyl ether of catechol (I) with sulfuryl chloride in methylene chloride yields the chloro derivative (II).[4]
- Nitration: The chloro compound (II) is nitrated with nitric acid to produce the mononitro derivative (III).[4]
- Benzodioxan Formation: A one-pot procedure converts compound (III) to the racemic benzodioxan structure (V) through condensation with epichlorohydrin, followed by treatment of the intermediate (IV) with hydrochloric acid and then potassium hydroxide.[4]
- Esterification and Hydrogenation: The hydroxymethyl derivative is converted to the benzoic ester (VI), which is then catalytically hydrogenated to yield compound (VII).[4]
- Piperazine Ring Formation: Treatment of (VII) with bischloroethylamine results in the racemic piperazine analogue (VIII).[4]
- Resolution: The racemic piperazine (VIII) is resolved using (+)-camphorsulfonic acid. After several recrystallizations, the optically pure (+)-enantiomer is obtained.[4]
- Final Condensation and Deprotection: The resolved (+)-N-[2-(hydroxymethyl)-1,4-benzodioxan-5-yl]piperazine is reacted with N-(4-fluorobenzoyl)aziridine. Subsequent saponification of the benzoate ester and treatment with hydrochloric acid affords Flesinoxan monohydrochloride.[4]





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Caption: Synthesis of Flesinoxan from Monobenzyl Ether of Catechol.

Synthesis Route 2: Starting from Pyrocatechol

An alternative synthesis for (+)-(R)-Flesinoxan has been described starting from pyrocatechol. [4]

Key Steps:

- Nitration: Nitration of pyrocatechol (I) with nitric acid yields 3-nitrocatechol (II).[4]
- Cyclization and Acylation: 3-nitrocatechol is cyclized with epichlorohydrin (III) and then acylated with acetic anhydride to give 2-(acetoxymethyl)-5-nitro-1,4-benzodioxan (IV).[4]
- Reduction: The nitro group in (IV) is reduced to an amine (V) using hydrogen gas over a palladium on carbon catalyst in ethanol.[4]
- Piperazine Ring Formation: The resulting amine (V) is cyclized with bis(2-chloroethyl)amine in refluxing chlorobenzene to form the piperazine (VI).[4]
- Final Condensation: Reaction of the piperazine (VI) with N-(4-fluorobenzoyl)aziridine (VII) in the presence of triethylamine in refluxing acetone gives racemic Flesinoxan (VIII).[4]
- Enzymatic Resolution: The racemic Flesinoxan is subjected to a carefully controlled enzymatic acetylation with Amano P-30 lipase, which selectively acetylates the (R)-isomer.[4] Subsequent separation and hydrolysis of the acetate can yield the desired enantiomer.





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Caption: Synthesis of (+)-(R)-Flesinoxan from Pyrocatechol.

Pharmacological Profile

Flesinoxan is a potent and selective 5-HT1A receptor agonist. Its high affinity for this receptor subtype is a key determinant of its pharmacological activity.

Receptor Binding Affinity

The binding affinity of Flesinoxan for the 5-HT1A receptor has been determined through radioligand binding assays.

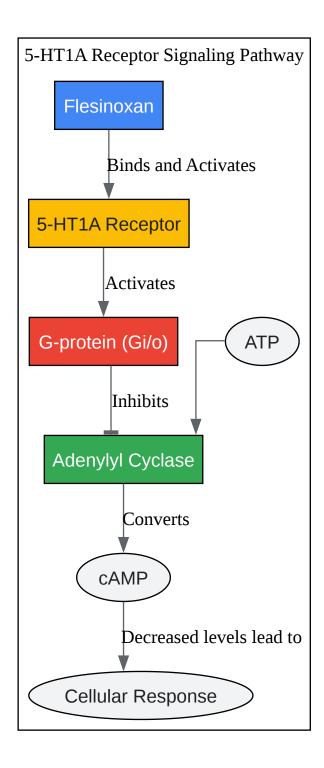
Receptor Subtype	Radioligand	Tissue Source	pKi	Ki (nM)	Reference
5-HT1A	[3H]-8-OH- DPAT	Rat frontal cortex homogenates	8.91	~1.23	[5]
D2	[3H]spiperon e	Rat striatum	-	-	[5]

Note: While the study indicates selectivity for 5-HT1A over D2 receptors, a specific Ki value for D2 was not provided in the available search results.

Mechanism of Action



Flesinoxan exerts its effects by acting as an agonist at 5-HT1A receptors. These receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of neuronal activity.



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Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following sections provide an overview of key experimental methodologies used to characterize the pharmacological effects of Flesinoxan.

Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor.

Materials:

- Receptor source (e.g., rat brain homogenates)
- Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)
- Test compound (Flesinoxan hydrochloride)
- Assay buffer
- Filtration apparatus with glass fiber filters
- Scintillation counter

Procedure:

- Membrane Preparation: Homogenize the tissue source in ice-cold assay buffer and prepare a membrane fraction through differential centrifugation.
- Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[6]
- Equilibration: Incubate the tubes at a specific temperature for a set time to allow binding to reach equilibrium.



- Separation: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[6]
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.[6]

In Vivo Behavioral Assays

This test is a widely used model to assess antidepressant-like activity.[7][8]

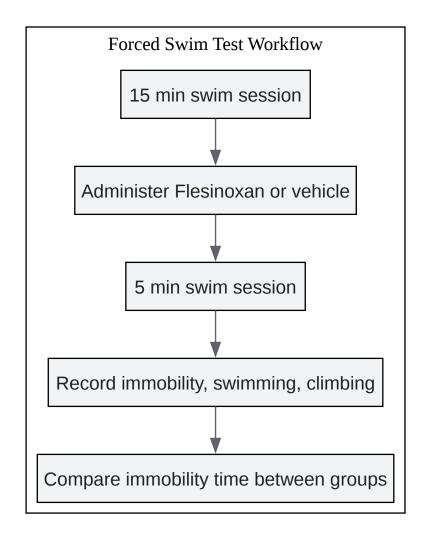
Apparatus:

A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a
depth that prevents the rat from touching the bottom.[9]

Procedure:

- Pre-test Session: On the first day, place each rat in the cylinder for a 15-minute session.
- Drug Administration: On the second day, administer Flesinoxan hydrochloride or vehicle to the rats.
- Test Session: After a set pre-treatment time, place the rats back into the swim cylinder for a 5-minute test session.[8]
- Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors. A
 decrease in immobility time is indicative of an antidepressant-like effect.[7]





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Caption: Workflow for the Rat Forced Swim Test.

This assay is used to assess anxiety-like behavior.[10]

Apparatus:

• A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[11]

Procedure:

- Acclimation: Allow the mice to acclimate to the testing room before the experiment.
- Drug Administration: Administer Flesinoxan hydrochloride or vehicle to the mice.



- Test: After a specific pre-treatment time, place the mouse in the center of the maze, facing an open arm.[12]
- Behavioral Recording: Record the behavior of the mouse for a 5-minute period, typically using a video camera.[12]
- Data Analysis: Analyze the time spent in the open arms versus the closed arms, the number
 of entries into each arm, and other ethological measures such as head dips and stretchedattend postures. An increase in the time spent in and entries into the open arms is indicative
 of an anxiolytic effect.[10][11]

Conclusion

Flesinoxan hydrochloride is a well-characterized 5-HT1A receptor agonist with a rich history of chemical synthesis and pharmacological evaluation. The synthetic routes described provide a basis for its preparation, and the outlined experimental protocols offer a framework for its biological characterization. While no longer in clinical development, the data and methodologies associated with Flesinoxan continue to be of value to the scientific community, particularly for those engaged in the discovery and development of novel serotonergic agents. This technical guide consolidates key information to support ongoing research in this important therapeutic area.

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